ネオデカン酸グリシジル

概要

説明

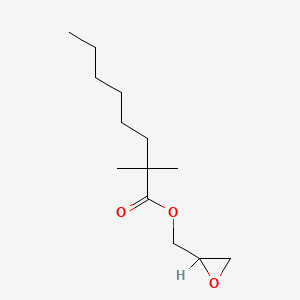

Glycidyl neodecanoate, also known as Cardura E10, is a synthetic saturated monocarboxylic acid mixture of highly branched isomers . It is a clear yellow liquid with the molecular formula C13H24O3 . It is produced by the reaction of neodecanoic acid with epichlorohydrin in the presence of base .

Synthesis Analysis

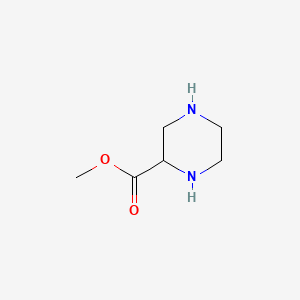

Glycidyl neodecanoate is synthesized through the reaction of glycidol and neodecanoyl chloride, forming an ester . There are also continuous synthesis methods involving two-stage processes .Molecular Structure Analysis

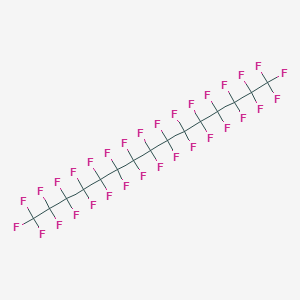

The molecular structure of Glycidyl neodecanoate is characterized by a reactive epoxy group and a hydrophobic and highly branched tertiary-substituted a-carbon structure . The structure may be represented as both R1 and R2 being alkyl with a total of 7 carbon atoms .Chemical Reactions Analysis

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . Post-polymerisation modification of poly(glycidyl methacrylate) (PGMA) through the nucleophilic ring opening reactions of the pendent epoxide groups allows for the installation of a variety of functionalities onto the reactive scaffold .Physical and Chemical Properties Analysis

Glycidyl neodecanoate has a density of 0.966g/mL at 25°C, a boiling point of 310.14°C, a flash point of 113°C, and a refractive index of n20/D 1.444 . It is insoluble in water .科学的研究の応用

エポキシ樹脂用反応性希釈剤

ネオデカン酸グリシジルは、主にエポキシ樹脂の反応性希釈剤として使用されます 。希釈剤として、エポキシ樹脂の粘度を下げ、取り扱いと塗布を容易にします。

エポキシ樹脂用硬化剤

希釈剤に加えて、ネオデカン酸グリシジルはエポキシ樹脂の硬化剤としても使用できます 。これは、コーティング、接着剤、複合材などの用途で重要な、樹脂の硬化を助けることを意味します。

アクリルコーティング用添加剤

ネオデカン酸グリシジルは、アクリルコーティングの添加剤として使用されます 。耐久性や環境因子に対する耐性など、コーティングの特性を向上させます。

溶剤フリーの水性ポリオール分散体における成分

ネオデカン酸グリシジル技術は、溶剤フリーの水性ポリオール分散体の製造に使用されてきました 。 これらの分散体は、従来の溶剤を含む水性ポリオール分散体と同等の性能を発揮します .

アルカリ可溶性エポキシアクリレート樹脂の改質剤

ベルサティック酸のグリシジルエステル(E10p)は、アルカリ可溶性エポキシアクリレート樹脂の改質に使用されました 。 改質された樹脂は、ソルダーレジストインクに適用され、その解像度と耐アンダーカットを向上させました .

工業用化学合成における成分

その化学構造により、ネオデカン酸グリシジルは、さまざまな工業用化学品の合成に使用できます 。その反応性により、多くの化学反応において貴重な成分となっています。

作用機序

Target of Action

Glycidyl neodecanoate, also known as oxiran-2-ylmethyl 2,2-dimethyloctanoate, is primarily targeted towards the creation of high-performance radiation-curable systems . It is used as a building block in the design of reactive diluents and oligomers .

Mode of Action

The mode of action of Glycidyl neodecanoate involves its interaction with unsaturated building blocks like acrylic acid or more sustainable itaconate derivatives . The compound’s glycidyl (epoxy) group has high reactivity and can react with carboxyl, amino, and hydroxyl groups . This reactivity allows it to be introduced into acrylic resin, polyester, and alkyd resin at lower temperatures with few side reactions .

Biochemical Pathways

The biochemical pathways affected by Glycidyl neodecanoate involve the formation of hydroxyester adducts . The compound’s glycidyl group combines with acrylic acid to form a hydroxyester adduct, which is suitable for high-performance radiation-curable systems .

Result of Action

The result of Glycidyl neodecanoate’s action is the creation of high-performance radiation-curable systems . These systems have superior properties, including high hydrophobicity, excellent outdoor durability, better viscosity control, improved pigment wetting, enhanced adhesion to apolar substrates, and better overall flow and appearance .

Action Environment

The action of Glycidyl neodecanoate can be influenced by environmental factors. For instance, its reactivity allows it to be introduced into various resins at lower temperatures . Additionally, the compound is stable and can react violently with strong oxidizing agents, acids, and curing agents . It is also soluble in water at 70mg/L at 20℃ .

Safety and Hazards

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . It is considered to have extreme potency at 0.05% and is considered to have genotoxic and carcinogenic potential . Contact with skin and eyes may cause irritation .

生化学分析

Biochemical Properties

Glycidyl neodecanoate plays a significant role in biochemical reactions due to its high reactivity and excellent solvent ability. It interacts with various enzymes, proteins, and other biomolecules, facilitating processes such as polyesterification. The compound’s glycidyl (epoxy) group is particularly reactive, allowing it to form hydroxyester adducts when combined with acrylic acid . This interaction is crucial in the design of UV-curable reactive diluents and oligomers, enhancing the performance of radiation-curable systems.

Cellular Effects

Glycidyl neodecanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its high reactivity allows it to interact with cellular components, potentially affecting cell function. For instance, the compound’s ability to form hydroxyester adducts can impact cellular metabolism by altering the availability of key metabolites and enzymes . Additionally, glycidyl neodecanoate’s solvent properties may influence cell membrane integrity and permeability, further affecting cellular processes.

Molecular Mechanism

At the molecular level, glycidyl neodecanoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s glycidyl (epoxy) group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, glycidyl neodecanoate may influence gene expression by interacting with transcription factors or other regulatory proteins, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycidyl neodecanoate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is known for its high boiling point and excellent solvent ability, which contribute to its stability under various conditions . Over time, glycidyl neodecanoate may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that the compound can have lasting impacts on cellular function, particularly in terms of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of glycidyl neodecanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of glycidyl neodecanoate can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

Glycidyl neodecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound’s glycidyl (epoxy) group is a key site for metabolic reactions, allowing it to participate in processes such as polyesterification and hydroxyester formation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, glycidyl neodecanoate is transported and distributed through interactions with transporters and binding proteins. The compound’s solvent properties allow it to diffuse across cell membranes, facilitating its distribution to various cellular compartments . Additionally, glycidyl neodecanoate may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells.

Subcellular Localization

Glycidyl neodecanoate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s glycidyl (epoxy) group can interact with nucleophilic sites on proteins, leading to its localization within specific cellular structures . These interactions can affect the compound’s activity and function, influencing its overall impact on cellular processes.

特性

IUPAC Name |

oxiran-2-ylmethyl 2,2-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWAKSKPSOFJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275056 | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

265 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.97 (NTP, 1992) - Less dense than water; will float | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26761-45-5, 52636-92-7 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cardura E 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL NEODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V72X484L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

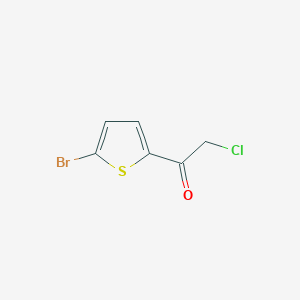

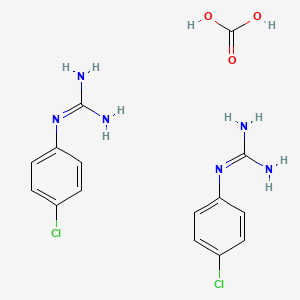

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

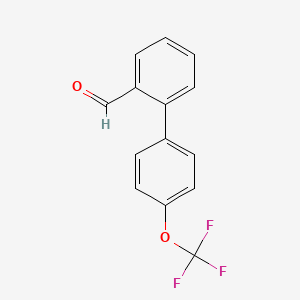

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)